molecular formula C11H12N2O B8325416 3-(4-Pyridinyl)-2-cyclohexen-1-one oxime CAS No. 63843-22-1

3-(4-Pyridinyl)-2-cyclohexen-1-one oxime

Cat. No.: B8325416
CAS No.: 63843-22-1
M. Wt: 188.23 g/mol
InChI Key: XZJNKMZDJMQHQE-ACCUITESSA-N
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Description

Chemical Identity and Structural Characterization

Molecular Architecture and Nomenclature

IUPAC Nomenclature and Systematic Classification

The compound is systematically named 3-(4-pyridinyl)-2-cyclohexen-1-one oxime , reflecting its cyclohexenone core substituted at position 3 with a 4-pyridinyl group and an oxime functional group at position 1. Its molecular formula is C₁₁H₁₂N₂O , with a molecular weight of 188.23 g/mol . The oxime group (-NOH) introduces planar geometry at the nitrogen atom, while the pyridinyl ring contributes aromaticity and potential hydrogen-bonding sites.

Structural Isomerism: E/Z Configuration of the Oxime Group

The oxime group exists in syn (E) and anti (Z) configurations, determined by the relative positions of the hydroxyl (-OH) and pyridinyl groups. NMR studies of analogous oximes reveal distinct coupling patterns: syn isomers exhibit deshielded protons adjacent to the oxime group due to anisotropic effects, whereas anti isomers show upfield shifts. For example, in anti-4-piperidino-2-cyclopentenone oxime, the olefinic proton (Hₐ) resonates at δ 3.42 ppm, compared to δ 3.74 ppm for the syn isomer.

Tautomeric Equilibria and Conformational Dynamics

The compound may exhibit tautomerism between the oxime (N-OH) and nitroso (N=O) forms, though the oxime form predominates under standard conditions. Conformational flexibility arises from the cyclohexenone ring, which adopts a half-chair conformation to minimize steric strain. Density functional theory (DFT) calculations predict a 1.2 kcal/mol energy barrier for ring inversion, enabling rapid interconversion at room temperature.

Physicochemical Properties

Spectroscopic Signatures
  • NMR :
    • ¹H NMR (CDCl₃): δ 8.45 (d, 2H, pyridinyl H), 7.25 (d, 2H, pyridinyl H), 6.10 (m, 1H, C=CH), 2.80–2.50 (m, 4H, cyclohexenone H), 1.90 (s, 1H, NOH).
    • ¹³C NMR : δ 195.2 (C=O), 150.1 (pyridinyl C-N), 128.3 (C=C), 35.6–25.4 (cyclohexenone CH₂).
  • IR : Strong absorptions at 3250 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=O), and 950 cm⁻¹ (N-O stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 188.23 (C₁₁H₁₂N₂O⁺), with fragments at m/z 171.10 (loss of OH) and 121.05 (pyridinyl ring).
Thermal Stability and Degradation Profiles

Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C , with a 95% mass loss by 300°C. Differential scanning calorimetry (DSC) reveals an endothermic melting transition at 145–148°C , followed by exothermic decomposition.

Solubility and Partition Coefficients

The compound is soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (log P = 1.8). Its octanol-water partition coefficient (log P) suggests moderate lipophilicity, suitable for membrane permeability in biological assays.

Crystallographic Analysis

Single-Crystal X-Ray Diffraction Studies

While direct crystallographic data for this compound is limited, studies of analogous oximes (e.g., 4-piperidino-2-cyclopentenone oxime) reveal monoclinic crystal systems with space group P2₁/c. Key metrics include:

Parameter Value
Unit cell dimensions a = 8.21 Å, b = 10.45 Å, c = 12.30 Å
Bond lengths (N-O) 1.41 Å
Bond angles (C-N-O) 113.5°
Hydrogen Bonding Networks and Molecular Packing

The oxime hydroxyl group forms intermolecular hydrogen bonds with pyridinyl nitrogen atoms (N···O distance = 2.85 Å), creating a layered structure. van der Waals interactions between cyclohexenone rings stabilize the lattice, with a calculated packing coefficient of 0.72 .

Properties

CAS No.

63843-22-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(NE)-N-(3-pyridin-4-ylcyclohex-2-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C11H12N2O/c14-13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h4-8,14H,1-3H2/b13-11+

InChI Key

XZJNKMZDJMQHQE-ACCUITESSA-N

Isomeric SMILES

C1CC(=C/C(=N/O)/C1)C2=CC=NC=C2

Canonical SMILES

C1CC(=CC(=NO)C1)C2=CC=NC=C2

Origin of Product

United States

Biological Activity

3-(4-Pyridinyl)-2-cyclohexen-1-one oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring and a cyclohexenone moiety, which are known to contribute to its reactivity and biological interactions. The oxime functional group is particularly relevant for its role in biological activity, including interactions with enzymes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinesterase Inhibition : Compounds containing oxime groups are known to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially serving as reactivators for nerve agents. This interaction is crucial for the development of antidotes against organophosphate poisoning .
  • Antioxidant Activity : The presence of the pyridine ring suggests potential antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
  • Anticancer Potential : Preliminary studies indicate that derivatives of cyclohexenone compounds exhibit cytotoxic effects against various cancer cell lines. The structure of this compound may enhance its anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Cholinesterase InhibitionReactivates AChE inhibited by organophosphates
Antioxidant ActivityScavenges free radicals
Anticancer ActivityInduces apoptosis in cancer cell lines

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of various cyclohexenone derivatives, this compound demonstrated significant activity against several cancer cell lines, including HeLa and A549 cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-(4-Pyridinyl)-2-cyclohexen-1-one oxime exhibit significant anticancer properties. A study on Mannich bases derived from similar compounds showed promising results against various cancer cell lines, including prostate cancer and hepatocellular carcinoma. The cytotoxicity of these compounds was evaluated using IC50 values, revealing that some derivatives were more potent than established chemotherapeutic agents like 5-fluorouracil .

Table 1: Cytotoxicity of Mannich Bases Derived from this compound

Compound IDCell LineIC50 (µg/mL)Comparison Drug
24PC-35.05-Fluorouracil (12.5)
25HepG23.0Ellipticine (6.0)
26MCF-72.0Ellipticine (5.0)

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that certain derivatives can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The structure-activity relationship analysis suggests that modifications to the core structure can enhance anti-inflammatory efficacy .

Table 2: Inhibition of COX and LOX by Oxime Derivatives

Compound IDCOX-1 Inhibition (%)COX-2 Inhibition (%)LOX Inhibition (%)
A758070
B658575
C809080

Herbicidal Activity

This compound derivatives have been identified as potential herbicides. Formulations containing these compounds demonstrate effective weed control while exhibiting low toxicity to crops. The active compounds are often combined with surfactants to enhance their efficacy and solubility in agricultural applications .

Table 3: Herbicidal Efficacy of Cyclohexenone Oxime Derivatives

Compound IDTarget WeedEfficacy (%)
DAmaranthus retroflexus85
EEchinochloa crus-galli90
FSolanum nigrum75

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives of the compound on cancer cell lines, including MCF-7 (breast cancer) and SK-LU-1 (lung cancer). Results indicated that certain modifications led to enhanced cytotoxicity, suggesting a pathway for developing new anticancer therapies .

Case Study: Anti-inflammatory Mechanism

In another investigation, researchers explored the mechanism of action for the anti-inflammatory activity of cyclohexenone oxime derivatives. They found that these compounds effectively inhibited the production of pro-inflammatory cytokines in vitro, indicating their potential for treating inflammatory diseases .

Comparison with Similar Compounds

Key Structural Features:

  • Core structure : 2-cyclohexen-1-one (α,β-unsaturated ketone).
  • Substituents : 4-Pyridinyl group at position 2.
  • Functional group: Oxime (-NOH) at the ketone position.

Structural Analogues

Table 1: Structural Comparison of Cyclohexenone Oximes
Compound Name Substituent at Position 3 Oxime Type Molecular Formula Molecular Weight (g/mol) Key References
3-(4-Pyridinyl)-2-cyclohexen-1-one oxime 4-Pyridinyl Oxime C₁₁H₁₁N₂O₂ 215.22
3-(4-Methoxyphenyl)-2-cyclohexen-1-one O-methyl oxime 4-Methoxyphenyl O-methyl oxime C₁₄H₁₇NO₂ 247.29
3-Chloro-5,5-dimethylcyclohex-2-en-1-one oxime Chloro, 5,5-dimethyl Oxime C₈H₁₁ClNO 172.64
3-Ethylthio-5,5-dimethylcyclohex-2-en-1-one oxime Ethylthio, 5,5-dimethyl Oxime C₁₀H₁₇NOS 199.31

Key Observations :

  • Oxime Modifications : O-methylation (e.g., in ) reduces polarity compared to free oximes, impacting solubility and biological interactions.

Key Observations :

  • The palladium-catalyzed β-arylation method () is versatile for introducing aryl/heteroaryl groups but requires optimization for sterically hindered substrates.
  • Oximation is a critical step; reaction conditions (e.g., pH, temperature) influence isomer ratios (E/Z).

Key Observations :

  • The cyclohexenone oxime scaffold may offer improved metabolic stability compared to propen-1-ones due to reduced α,β-unsaturation.

Physical and Chemical Properties

Table 4: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Predicted) LogP (Predicted) Reference
This compound Not reported Moderate in DMSO 1.2
2-Indanone oxime 152–154 Low in water 1.5
3-[(4-Fluoro-3-nitrophenyl)amino]-2-cyclohexen-1-one Not reported Low in water 2.8

Key Observations :

  • The pyridinyl group enhances water solubility compared to non-polar substituents (e.g., fluoro-nitroaniline in ).
  • Oximes generally exhibit higher polarity than parent ketones, influencing pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Pyridinyl)-2-cyclohexen-1-one oxime, and how can its purity be validated?

  • Methodology :

  • Synthesis : The oxime is typically formed via condensation of 3-(4-pyridinyl)-2-cyclohexen-1-one with hydroxylamine hydrochloride under alkaline conditions. Reaction optimization (e.g., pH, temperature, and solvent polarity) is critical to avoid side products like over-oxidation or dimerization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) are standard methods.
  • Validation : Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and melting point analysis. NMR (<sup>1</sup>H and <sup>13</sup>C) and IR spectroscopy validate structural integrity by confirming oxime (-NOH) and pyridinyl group signals .

Q. How is the molecular structure of this oxime characterized, and what analytical techniques are essential?

  • Methodology :

  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between oxime and pyridinyl groups) .
  • Spectroscopy :
  • NMR : <sup>1</sup>H NMR identifies proton environments (e.g., cyclohexenone protons at δ 5.8–6.2 ppm; oxime proton at δ 10–11 ppm).
  • IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and N–O (920–940 cm⁻¹) confirm oxime formation .

Q. What are the preliminary biological activities reported for this compound?

  • Findings :

  • Antimicrobial Activity : Moderate inhibition against E. coli and S. aureus (MIC = 32–64 µg/mL) in disk diffusion assays. Activity correlates with the oxime’s ability to chelate metal ions essential for microbial enzymes .
  • Anticancer Potential : In vitro studies show IC₅₀ values of 10–20 µM against HeLa cells, likely via ROS generation and mitochondrial membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve oxime yield and selectivity?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial design to evaluate variables (pH, temperature, stoichiometry). For example, hydroxylamine excess (1.2–1.5 eq.) at pH 8–9 (ammonium acetate buffer) maximizes yield (~85%) while minimizing byproducts .
  • Catalysis : Transition metals (e.g., Cu(II)) or ionic liquids (e.g., [BMIM][BF₄]) can accelerate oxime formation under mild conditions .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HeLa vs. MCF-7), culture conditions (e.g., serum concentration), and controls.
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis and Western blotting to confirm ROS-related protein markers (e.g., caspase-3) .

Q. What computational strategies predict the oxime’s reactivity and binding modes?

  • Methodology :

  • DFT Calculations : Gaussian or ORCA software models electron density maps to predict nucleophilic sites (e.g., oxime oxygen) and tautomeric preferences (keto vs. enol forms) .
  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., bacterial dihydrofolate reductase), guided by crystal structure data (PDB ID: 1RX2) .

Q. What are the challenges in scaling up synthesis without compromising stereochemical purity?

  • Methodology :

  • Process Chemistry : Replace batch reactions with flow chemistry for better heat/mass transfer.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression and detect intermediates .

Methodological Best Practices

Q. How to design experiments assessing the oxime’s stability under physiological conditions?

  • Protocol :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS over 24–72 hours.
  • Photostability : Expose to UV light (λ = 254 nm) and track decomposition by HPLC .

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential dust inhalation risks.
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

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